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Compound of Interest

Compound Name: Cilastatin-15N-d3

Cat. No.: B12403307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of labeled cilastatin in

pharmacokinetic (PK) studies. Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I,

is co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation in

the kidneys. Understanding the absorption, distribution, metabolism, and excretion (ADME) of

cilastatin is crucial for optimizing its therapeutic efficacy and safety profile. The use of

isotopically labeled cilastatin is the gold standard for elucidating its pharmacokinetic properties

with high precision and sensitivity.

Quantitative Pharmacokinetic Data of Cilastatin
The following table summarizes key pharmacokinetic parameters of cilastatin in humans,

derived from studies utilizing both unlabeled and radiolabeled forms of the drug.
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Pharmacokinet
ic Parameter

Value Species Notes Reference(s)

Plasma Half-life

(t½)
~1 hour Human

Similar when

administered

alone or with

imipenem.[1][2]

[3]

Urinary Excretion

(as unchanged

drug)

70-80% of

administered

dose

Human

Primarily

excreted in the

urine.[1][2]

Metabolism

N-acetyl

cilastatin is a

known

metabolite.

Human

The N-acetyl

metabolite

accounts for

approximately

12% of the total

radioactivity in

urine after

administration of

radiolabeled

cilastatin.

Fecal Excretion

< 1% of

administered

dose

Human

Minimal

excretion through

feces.

Plasma Protein

Binding

Not specified in

the provided

results.

Volume of

Distribution

Not specified in

the provided

results.

Clearance Plasma

clearance of

~220 ml/min

(when co-

Human Renal clearance

accounts for 60-

70% of plasma

clearance when
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administered

with imipenem).

given with

imipenem.

Experimental Protocols
Synthesis of Labeled Cilastatin (General Workflow)
While a specific, detailed synthesis protocol for radiolabeled cilastatin is not publicly available

in the reviewed literature, a general workflow for the custom synthesis of a ¹⁴C-labeled

pharmaceutical compound like cilastatin can be outlined. This process is typically carried out by

specialized radiochemical synthesis companies.

Objective: To incorporate a ¹⁴C label into the cilastatin molecule for use in pharmacokinetic

studies.

Materials:

Precursors for cilastatin synthesis.

¹⁴C-labeled reagent (e.g., ¹⁴CO₂, [¹⁴C]methyl iodide).

Reagents and solvents for organic synthesis.

High-Performance Liquid Chromatography (HPLC) system for purification.

Analytical instruments for quality control (e.g., Mass Spectrometry, NMR).

Methodology:

Synthetic Route Design: Expert radiochemists design a synthetic route that introduces the

¹⁴C label at a stable position within the cilastatin molecule. The choice of labeled precursor is

critical and depends on the complexity of the target molecule and the desired label position.

Small-Scale Trial Reactions: "Cold" (non-radioactive) trial runs are often performed to

optimize reaction conditions before introducing the expensive and radioactive ¹⁴C-labeled

reagent.
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Radiosynthesis: The synthesis is performed in a specialized radiochemistry laboratory

equipped to handle radioactive materials safely. This involves a multi-step chemical

synthesis. For cilastatin, this could involve the condensation of L-cysteine with a labeled

heptenoic acid derivative.

Purification: The crude ¹⁴C-labeled cilastatin is purified using preparative HPLC to achieve

high radiochemical purity.

Quality Control: The final product's identity, purity (chemical and radiochemical), and specific

activity are confirmed using a suite of analytical techniques, including HPLC, mass

spectrometry, and liquid scintillation counting.

Formulation: The purified labeled compound is formulated into a sterile, injectable solution

suitable for administration to human subjects.

Human Pharmacokinetic Study with ¹⁴C-Labeled
Cilastatin
This protocol is based on the study conducted by Norrby et al., which investigated the

disposition of radiolabeled imipenem and cilastatin in healthy human volunteers.

Objective: To determine the absorption, metabolism, and excretion of cilastatin in healthy male

subjects using ¹⁴C-labeled cilastatin sodium.

Study Design:

Subjects: Healthy male volunteers.

Treatment: A single intravenous administration of 250 mg of ¹⁴C-labeled cilastatin sodium. In

separate phases of the study, it was administered alone and in combination with unlabeled

imipenem.

Ethical Considerations: The study was approved by an institutional ethics committee, and all

subjects provided informed consent.

Methodology:
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Drug Administration: The ¹⁴C-labeled cilastatin sodium was administered as an intravenous

infusion.

Sample Collection:

Blood: Serial blood samples were collected at predefined time points post-infusion to

determine the plasma concentration of cilastatin and total radioactivity.

Urine: Urine was collected over various intervals to quantify the amount of unchanged

cilastatin, its metabolites, and total radioactivity excreted.

Feces: Fecal samples were collected to determine the extent of biliary and/or

gastrointestinal excretion of radioactivity.

Sample Processing and Analysis:

Plasma and Urine Analysis: Concentrations of unchanged cilastatin were determined by a

specific High-Performance Liquid Chromatography (HPLC) assay.

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured

by liquid scintillation counting. This allows for a mass balance assessment and the

detection of all metabolites.

Metabolite Profiling: Chromatographic techniques (e.g., radio-HPLC) were used to

separate and identify metabolites in urine, such as N-acetyl cilastatin.

Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key

pharmacokinetic parameters, including half-life, clearance, and volume of distribution. The

excretion data were used to determine the routes and extent of elimination of cilastatin and

its metabolites.

Visualizations
Cilastatin's Mechanism of Action and Metabolism
The primary mechanism of action of cilastatin is the inhibition of dehydropeptidase-I in the

brush border of renal proximal tubule cells. This prevents the metabolism of co-administered
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imipenem. Cilastatin itself undergoes metabolism to a limited extent, with the formation of N-

acetyl cilastatin being the major identified pathway.
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~70-80%
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~12%

Click to download full resolution via product page

Caption: Mechanism of action and metabolic pathway of cilastatin.

Experimental Workflow for a Human Pharmacokinetic
Study with Labeled Cilastatin
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study

involving the administration of radiolabeled cilastatin.
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Caption: Experimental workflow for a human pharmacokinetic study with labeled cilastatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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